Ethyl 4-(prop-2-ynamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

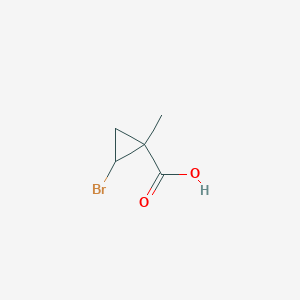

Ethyl 4-(prop-2-ynylamino)benzoate is a chemical compound with the CAS Number: 101248-36-6 . It has a molecular weight of 203.24 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, benzoate compounds have been synthesized using a route with high total yields, mild conditions, and simple operation . The synthesis process typically involves three steps: alkylation, esterification, and alkylation .Molecular Structure Analysis

The molecular structure of Ethyl 4-(prop-2-ynylamino)benzoate was determined using techniques such as 1H NMR, 13C NMR, IR spectra, elemental analysis, and single crystal X-ray diffraction analysis .Chemical Reactions Analysis

The title compound, C13H14BrN3O2, was synthesized by click chemistry (CuAAC) using 4-bromobut-1-yne and ethyl 4-azidobenzoate . Click chemistry is a strong and rapid method of chemical reaction, making it one of the most frequently used reactions in medicinal chemistry .Physical And Chemical Properties Analysis

Ethyl 4-(prop-2-ynylamino)benzoate is a solid at room temperature . It has a molecular weight of 203.24 .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

Research has indicated that derivatives of Ethyl 4-(prop-2-ynamido)benzoate exhibit significant nonlinear optical (NLO) properties . These properties are crucial for applications such as optical switching, data storage, and laser frequency doubling.

Electro-Optical Applications

The compound’s potential in electro-optical applications has been explored due to its ability to modulate light in response to an electric field. This characteristic is essential for the development of electro-optic modulators used in telecommunications and information processing .

Local Anesthetics

Derivatives of Ethyl 4-(prop-2-ynamido)benzoate have been evaluated for their local anesthetic effects. The compound’s structure can be modified to enhance its potency and reduce toxicity, making it a candidate for developing new local anesthetic agents .

Wirkmechanismus

Mode of Action

The compound’s mode of action is likely to involve interactions with its targets at the molecular level. For instance, it may act as a nucleophile, forming bonds with electrophilic sites on target molecules . This interaction can lead to changes in the target’s structure and function .

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its specific targets. For example, if it interacts with enzymes, it could influence metabolic pathways .

Pharmacokinetics

Its bioavailability, which is influenced by these properties, is also unknown .

Result of Action

The molecular and cellular effects of Ethyl 4-(prop-2-ynamido)benzoate’s action would depend on its specific targets and mode of action. For instance, if it inhibits an enzyme, it could decrease the production of certain metabolites .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of Ethyl 4-(prop-2-ynamido)benzoate .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may cause an allergic skin reaction and is harmful to aquatic life . Precautionary measures include avoiding breathing dust and release to the environment, wearing protective gloves, and washing with plenty of soap and water if it comes into contact with skin .

Eigenschaften

IUPAC Name |

ethyl 4-(prop-2-ynoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-3-11(14)13-10-7-5-9(6-8-10)12(15)16-4-2/h1,5-8H,4H2,2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPMCDKZJAREDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(prop-2-ynamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-Cyanopropan-2-yl-[[3-(methoxymethyl)phenyl]methyl]amino]ethanesulfonyl fluoride](/img/structure/B2925774.png)

![N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)

![3-ethyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2925778.png)

![(E)-3-(((4-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2925779.png)

![3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2925780.png)

![5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one](/img/structure/B2925781.png)

![[(1-Phenylethyl)carbamoyl]methyl 2,5-dichlorobenzoate](/img/structure/B2925782.png)

![4-(4-ethoxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2925784.png)

![6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2925786.png)